ethyl 2-(3-oxo-2H-quinoxalin-2-yl)acetate
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Overview
Description
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O3. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis . The compound is characterized by a quinoxaline ring system fused with an ethyl acetate moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate typically involves the condensation of o-phenylenediamine with ethyl oxalyl chloride, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate can be scaled up using continuous flow reactors, which offer better control over reaction parameters and higher yields . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2,3-dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives with varied functional groups, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as a growth promoter in animal feed.
Echinomycin: An antibiotic with antitumor properties.
Atinoleutin: Known for its antibacterial activity.
Uniqueness
The unique combination of the quinoxaline ring and ethyl acetate moiety in ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate provides it with distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-2H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
SGAIZSPOVILVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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